![molecular formula C20H23N3O B2679738 N-(3-Methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)butyl)benzenecarboxamide CAS No. 338410-57-4](/img/structure/B2679738.png)
N-(3-Methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)butyl)benzenecarboxamide
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Overview
Description
Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthetic pathway to the various benzimidazole usually proceeds through two steps; first, the construction of desired benzene ring-containing 1–2 diamino groups followed by the ring closer of the compound (o-phenylenediamine) to construct the imidazole ring .Molecular Structure Analysis
The molecular structure of benzimidazole compounds is characterized by a benzene ring fused to an imidazole ring . The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms .Chemical Reactions Analysis
Benzimidazole compounds are known to undergo a variety of chemical reactions, including condensation with formic acid or the equivalent trimethyl orthoformate .Physical And Chemical Properties Analysis
Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Scientific Research Applications
Cancer Research Applications
A significant application of benzimidazole derivatives is in the development of cancer therapeutics. Specifically, compounds such as ABT-888 have shown excellent potency against PARP-1 and PARP-2 enzymes, crucial for DNA repair in cancer cells. This potency, combined with good bioavailability and efficacy in preclinical models, highlights the potential of benzimidazole carboxamide derivatives in cancer treatment (Penning et al., 2009).
Antimicrobial Activity
Benzimidazole derivatives have also been explored for their antimicrobial properties. N-Benzimidazol-1-yl-methyl-benzamide derivatives synthesized through the Mannich reaction have shown in vitro antimicrobial activity against a range of bacteria and fungi. Compounds such as N-[2-(2-chloro-phenyl)benzimidazol-1-ylmethyl]-benzamide exhibited effective antimicrobial properties, suggesting their potential as antimicrobial agents (Sethi et al., 2016).
Synthesis of Novel Compounds
The synthesis of novel compounds with potential therapeutic applications is another critical area of research. For example, catalytic assembly of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids has led to the creation of compounds exhibiting antimicrobial and antioxidant activities. These synthesized compounds show promising biological activity, underscoring the versatility of benzimidazole derivatives in drug development (Sindhe et al., 2016).
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that N-(3-Methyl-1-(5-methyl-1H-1,3-benzimidazol-2-yl)butyl)benzenecarboxamide may also interact with multiple targets in the body.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with its targets in a way that results in one or more of these effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may affect multiple biochemical pathways, leading to various downstream effects.
Result of Action
The broad range of biological activities associated with indole derivatives suggests that this compound could have diverse molecular and cellular effects.
Safety and Hazards
The safety and hazards associated with benzimidazole compounds can vary widely depending on their specific structure. Some benzimidazole compounds are used as drugs and have been thoroughly tested for safety, while others are used in research and may have unknown or potentially hazardous properties .
Future Directions
Benzimidazole compounds continue to be an area of active research, with scientists exploring their potential uses in a variety of fields, including medicine and materials science . The development of new synthetic methods and the discovery of new biological activities for these compounds are areas of ongoing investigation .
properties
IUPAC Name |
N-[3-methyl-1-(6-methyl-1H-benzimidazol-2-yl)butyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O/c1-13(2)11-18(23-20(24)15-7-5-4-6-8-15)19-21-16-10-9-14(3)12-17(16)22-19/h4-10,12-13,18H,11H2,1-3H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMILHDBQLVPSTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(CC(C)C)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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